(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-6-Methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring a methoxy group at position 6, a 3-methylphenyl imino substituent at position 2, and a carboxamide group at position 2. The Z-configuration of the imino group is critical for maintaining structural rigidity, which may influence its biological activity, particularly in applications such as tyrosine kinase inhibition .
Synthesis: The compound is synthesized via condensation of cyanoacetamide with substituted salicylaldehydes (e.g., 6-methoxysalicylaldehyde) in ethanol using piperidine as a catalyst. This method aligns with the preparation of analogous 2-imino-2H-chromene-3-carboxamides, as described in . Key characterization techniques include $^1$H-NMR, IR spectroscopy, and mass spectrometry, with typical spectral signatures for the methoxy, imino, and carboxamide groups .
Properties
IUPAC Name |
6-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-4-3-5-13(8-11)20-18-15(17(19)21)10-12-9-14(22-2)6-7-16(12)23-18/h3-10H,1-2H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCDERRCCCFMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a bicyclic structure known for its diverse biological activities. This compound features an imino group, a methoxy substituent, and a carboxamide functional group, which are critical for its biological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The chemical structure includes:
- Chromene Core : A benzopyran structure that serves as the backbone.
- Methoxy Group : Enhances lipophilicity and may influence interaction with biological targets.
- Imino Group : Potentially increases reactivity and biological activity.
- Carboxamide Functionality : May contribute to hydrogen bonding with biological macromolecules.
Biological Activity Overview
Research indicates that chromene derivatives, including this compound, exhibit a range of biological activities:
-
Antiproliferative Activity :
- Several studies have shown that chromene derivatives can inhibit the growth of cancer cell lines. For instance, derivatives with similar structures have demonstrated selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 8.7 µM .
- In vitro studies suggest that the presence of methoxy and imino groups enhances antiproliferative effects.
- Antioxidant Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | This compound | Antiproliferative against MCF-7 | 3.1 µM |
| Study 2 | Similar chromene derivative | Antioxidant activity | Significant compared to BHT |
| Study 3 | Related chromene | Antibacterial activity | Varies by strain |
Detailed Findings
- Antiproliferative Effects :
- Mechanism of Action :
Comparison with Similar Compounds
Compound A : (2Z)-6-Hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
Compound B : (2Z)-6-Methoxy-2-[(3-(trifluoromethyl)phenyl)imino]-2H-chromene-3-carboxamide
- Substituent : 3-trifluoromethylphenyl instead of 3-methylphenyl.
- Impact : The trifluoromethyl group increases electronegativity and metabolic stability due to its strong electron-withdrawing nature. This substitution may enhance binding affinity in kinase inhibition but could reduce bioavailability due to higher molecular weight (C${18}$H${13}$F$3$N$2$O$3$ vs. C${18}$H${16}$N$2$O$_3$) .
- Synthesis : Requires 3-(trifluoromethyl)aniline as the nucleophile instead of 3-methylaniline .
Compound C : (2Z)-2-[(4-Chlorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
- Substituent : 4-chlorophenyl instead of 3-methylphenyl.
- However, chlorine’s larger atomic radius compared to methyl may affect spatial compatibility in binding pockets .
Physical and Spectral Properties
| Property | Target Compound | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | 324.34 g/mol | 362.30 g/mol | 344.77 g/mol |
| Melting Point | 210–212°C (decomp.) | 225–227°C (decomp.) | 218–220°C (decomp.) |
| $^1$H-NMR (δ) | 8.21 (s, 1H, imino), 3.89 (s, 3H, OCH$_3$) | 8.35 (s, 1H, imino), 3.91 (s, 3H, OCH$_3$) | 8.18 (s, 1H, imino), 3.88 (s, 3H, OCH$_3$) |
| IR (cm$^{-1}$) | 1670 (C=O), 1605 (C=N) | 1675 (C=O), 1610 (C=N) | 1672 (C=O), 1608 (C=N) |
Key Observations :
- The trifluoromethyl group in Compound B causes a downfield shift in the imino proton ($\delta$ 8.35 vs. 8.21 in the target compound), reflecting electron withdrawal .
- Higher melting points for halogenated derivatives (Compound B, C) suggest stronger intermolecular forces compared to the methyl-substituted target compound .
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